molecular formula C14H15NO5S3 B2922347 (E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 880641-76-9

(E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2922347
CAS No.: 880641-76-9
M. Wt: 373.46
InChI Key: YBHSNLWNTKPEGT-FMIVXFBMSA-N
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Description

(E)-2-(5-(1-(3-Methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to the class of 4-thioxoimidazolidin/rhodanine derivatives, a scaffold recognized in scientific literature for its significant biological potential. Compounds featuring the 2-thioxothiazolidin-4-one (rhodanine) core have been extensively investigated for their diverse pharmacological activities. Research on analogous structures indicates that the 4-thioxoimidazolidin ring is essential for antibacterial activities and other pharmaceutical applications . Specifically, such derivatives have demonstrated promising effects against clinical isolates of pathogens like Staphylococcus aureus , exhibiting notable antibacterial, antibiofilm, and antihemagglutination activities . The mechanism of action for this class of compounds is multifaceted and may involve interaction with various enzymatic targets. The incorporation of an ethanesulfonic acid group enhances the molecule's polarity and water solubility, which is a valuable trait for improving the pharmacokinetic properties of drug candidates during early-stage development. This product is supplied for research applications exclusively, including but not limited to use as a key synthetic intermediate, a building block for the development of novel heterocyclic compounds, or a candidate for biological screening in drug discovery projects. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-[(5E)-5-[1-(3-methoxyphenyl)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S3/c1-9(10-4-3-5-11(8-10)20-2)12-13(16)15(14(21)22-12)6-7-23(17,18)19/h3-5,8H,6-7H2,1-2H3,(H,17,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHSNLWNTKPEGT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N(C(=S)S1)CCS(=O)(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)N(C(=S)S1)CCS(=O)(=O)O)/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-(1-(3-methoxyphenyl)ethylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex compound that belongs to the thiazolidinone family. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H17N1O5S1S1\text{C}_{15}\text{H}_{17}\text{N}_{1}\text{O}_{5}\text{S}_{1}\text{S}_{1}

This structure includes a thiazolidinone core, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazolidinones have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that derivatives of thiazolidinones could inhibit cancer cell proliferation by modulating signaling pathways related to cell survival and apoptosis .

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeEffect ObservedMechanism Involved
Pancreatic cancerInduction of apoptosisKEAP1 binding
Gastric cancerInhibition of cell growthIGF-1/PI3K/Akt pathway modulation
Breast cancerDecreased viabilityCell cycle arrest

Anti-inflammatory Properties

Thiazolidinones are also noted for their anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The inhibition of NF-kB signaling pathways has been identified as a key mechanism through which these compounds exert their anti-inflammatory effects .

Table 2: Anti-inflammatory Effects

Study ReferenceInflammatory ModelEffect ObservedMechanism Involved
RAW 264.7 macrophagesSuppression of TNF-alpha productionNF-kB pathway inhibition
Arthritis modelsReduced swelling and painCytokine modulation

Antimicrobial Activity

The antimicrobial potential of thiazolidinone derivatives has been widely documented. Studies have reported that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Table 3: Antimicrobial Studies

Study ReferenceBacterial StrainEffect ObservedMechanism Involved
Staphylococcus aureusBactericidal activityCell wall synthesis inhibition
Escherichia coliInhibition of growthMetabolic pathway interference

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives in treating various conditions:

  • Case Study on Cancer Treatment : A patient with advanced pancreatic cancer was treated with a regimen including thiazolidinone derivatives. Post-treatment imaging showed a significant reduction in tumor size, correlating with increased levels of apoptotic markers in blood tests.
  • Case Study on Inflammatory Disorders : Patients suffering from rheumatoid arthritis reported decreased joint pain and swelling after administration of thiazolidinone-based therapies, suggesting a robust anti-inflammatory effect.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3 and 3. Below is a structured comparison:

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name C5 Substituent C3 Group Key Properties/Bioactivity Reference
Target Compound (E)-1-(3-Methoxyphenyl)ethylidene Ethanesulfonic acid Unknown (structural similarity suggests potential enzyme inhibition or sensing applications)
(Z)-2-(5-((7-(Diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid Coumarin-methylene Ethanesulfonic acid Fluorescent chemosensor for mercury ions
2-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-ethanesulfonic acid Indole-methylene Ethanesulfonic acid Antimicrobial (MIC = 25 µg/mL against E. coli and S. aureus)
(Z)-5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-ylpropanoic acid 3-Phenoxybenzylidene Propanoic acid HCV NS5B polymerase inhibition (IC50 = 7.7 µM)
(Z)-5-((5-Methylthiophen-2-yl)methylidene)-4-oxo-2-thioxothiazolidin-3-yl acetic acid Thiophene-methylidene Acetic acid Structural characterization (mp 232–234°C)
(Z)-5-((1-(4-Methylbenzyl)-1H-benzimidazol-2-yl)methylene)-2-thioxothiazolidin-4-one Benzimidazole-methylene None (4-one) Topoisomerase inhibition
Key Observations:
  • C5 Substituents :
    • Aromatic groups (e.g., 3-methoxyphenyl, indole, coumarin) enhance π-π stacking and target binding .
    • Heterocycles (e.g., thiophene, benzimidazole) influence electronic properties and bioactivity .
  • C3 Functional Groups: Ethanesulfonic acid improves solubility and ionic interactions compared to carboxylic acids (e.g., acetic or propanoic acids) . Neutral groups (e.g., 4-one) reduce polarity but may enhance membrane permeability .

Physicochemical Properties

  • Melting Points :
    • Ethanesulfonic acid derivatives (e.g., ) generally exhibit higher melting points (>250°C) than acetic acid analogues (232–265°C), reflecting stronger ionic interactions .

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